methyl 2-[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate
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Overview
Description
Methyl 2-[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate typically involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C. This is followed by reaction with various sodium azides . Another method involves reacting 7-((5-mercapto-1,3,4-oxadiazol-2-yl)methoxy)-4,5-dimethyl-2H-chromen-2-one with various alkyl and benzyl halides in the presence of potassium carbonate at room temperature .
Industrial Production Methods
Industrial production methods for this compound often involve the use of green solvents and catalysts to minimize environmental impact. These methods are carried out under classical and non-classical conditions, particularly under green conditions such as using green solvents and catalysts .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate undergoes various types of reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium azide, alkyl halides.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives .
Scientific Research Applications
Methyl 2-[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various coumarin derivatives.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of fabric conditioners, certain perfumes, and other industrial products.
Mechanism of Action
The mechanism of action of methyl 2-[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate involves its interaction with various molecular targets and pathways. For example, it activates caspases-3, -8, and -9 weakly in HL-60 cells, indicating its potential role in apoptosis . The compound’s biological activities are attributed to its ability to interact with multiple receptors and enzymes, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(4,8-dimethyl-7-{2-[(2-methyl-2-propanyl)oxy]-2-oxoethoxy}-2-oxo-2H-chromen-3-yl)propanoate
- Acetic acid, [(3,4-dimethyl-2-oxo-2H-1-benzopyran-7-yl)oxy]-, ethyl ester
- [(3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
Uniqueness
Methyl 2-[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate is unique due to its specific structural features, which confer distinct biological and chemical properties. Its unique combination of functional groups allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Properties
IUPAC Name |
methyl 2-(3-ethyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O5/c1-5-11-9(2)12-6-7-13(20-8-14(17)19-4)10(3)15(12)21-16(11)18/h6-7H,5,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOATAJMKZHZGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C(=C(C=C2)OCC(=O)OC)C)OC1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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